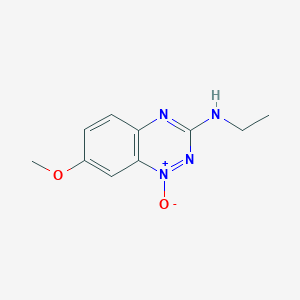

N-Ethyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Description

N-Ethyl-7-methoxy-1-oxo-1λ⁵,2,4-benzotriazin-3-amine is a heterocyclic compound belonging to the 1,2,4-benzotriazine family, characterized by a methoxy (-OCH₃) substituent at position 7, an ethyl group on the amine at position 3, and a 1-oxo (λ⁵) moiety. This structural configuration imparts unique electronic and steric properties, making it a candidate for investigation in medicinal chemistry, particularly in hypoxic-selective cytotoxicity applications. The compound’s mechanism of action likely involves redox cycling under hypoxic conditions, analogous to tirapazamine derivatives, but modulated by its substituents .

Properties

CAS No. |

921933-30-4 |

|---|---|

Molecular Formula |

C10H12N4O2 |

Molecular Weight |

220.23 g/mol |

IUPAC Name |

N-ethyl-7-methoxy-1-oxido-1,2,4-benzotriazin-1-ium-3-amine |

InChI |

InChI=1S/C10H12N4O2/c1-3-11-10-12-8-5-4-7(16-2)6-9(8)14(15)13-10/h4-6H,3H2,1-2H3,(H,11,12,13) |

InChI Key |

KNSSJUJRVFLZJB-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC2=C(C=C(C=C2)OC)[N+](=N1)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation Method

This method involves the alkylation of an amine or a nitrogen-containing compound with an alkyl halide.

- Reagents : N-Ethylamine and a suitable alkyl halide (e.g., ethyl bromide).

- Conditions : The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

- Mechanism : The nucleophilic nitrogen in N-ethylamine attacks the electrophilic carbon of the alkyl halide, forming the desired product.

Yield and Purity : This method often provides good yields but may require purification steps to remove unreacted starting materials.

Condensation Reactions

Condensation reactions are pivotal in forming the benzotriazine core structure.

- Reagents : Starting materials may include aromatic amines and carbonyl compounds.

- Conditions : Typically performed under acidic or basic conditions to facilitate the formation of imines or other intermediates.

- Mechanism : The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by dehydration to form an imine, which can further react to yield the final compound.

Expected Outcomes : This method can yield high-purity products but may require careful control of reaction conditions to avoid side reactions.

Reduction Reactions

Reduction methods are essential for modifying functional groups within the compound.

- Reagents : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

- Conditions : Reactions are generally conducted in an inert atmosphere (e.g., nitrogen) and under anhydrous conditions.

- Mechanism : The reducing agent donates electrons to reduce ketones or aldehydes present in the structure to alcohols or amines.

Yield and Quality Control : High yields can be achieved with proper monitoring of reagent stoichiometry and reaction time.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Typical Yield |

|---|---|---|---|

| Direct Alkylation | N-Ethylamine, Ethyl Bromide | DMF/DMSO, Elevated Temp | Moderate to High |

| Condensation | Aromatic Amines, Carbonyls | Acidic/Basic Conditions | High |

| Reduction | LiAlH₄ or NaBH₄ | Inert Atmosphere | High |

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The benzotriazin-3-amine core undergoes regioselective electrophilic substitution, primarily at the C5 position due to electron-donating effects of the methoxy group.

Nucleophilic Reactions

The ethylamine group participates in nucleophilic reactions, including:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form N-acylated derivatives .

-

Alkylation : Forms quaternary ammonium salts with alkyl halides under basic conditions .

-

Condensation : Reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases, useful in coordination chemistry .

Redox Reactions

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 1-oxo group to a hydroxyl group, forming 1-hydroxybenzotriazine .

-

Oxidation : Strong oxidants (e.g., KMnO₄) cleave the triazine ring, yielding fragmented products like anthranilic acid derivatives.

Cycloaddition and Ring-Opening

-

Diels-Alder Reactivity : The electron-deficient triazine ring acts as a dienophile, undergoing [4+2] cycloaddition with conjugated dienes to form bicyclic adducts.

-

Ring-Opening Hydrolysis : Under acidic conditions, the triazine ring hydrolyzes to release ethylamine and form substituted benzoic acids .

Mechanistic Insights

Scientific Research Applications

Antimicrobial Activity

N-Ethyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has shown promise as an antimicrobial agent. Studies have demonstrated that compounds within the benzotriazine family exhibit a broad spectrum of antibacterial and antifungal activities. For instance, derivatives of benzotriazine have been synthesized and evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structure of this compound contributes to its potential effectiveness in combating resistant strains of bacteria.

Anticancer Properties

Research indicates that benzotriazine derivatives possess anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For example, studies have highlighted the importance of structural modifications in enhancing the anticancer activity of benzotriazine derivatives . The presence of functional groups such as methoxy enhances the compound's interaction with biological targets, potentially leading to improved therapeutic outcomes.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves several steps that can influence its biological activity. The structure activity relationship (SAR) is crucial in understanding how different substitutions affect the compound's efficacy.

Synthetic Routes

Various synthetic methods have been explored for producing benzotriazine derivatives. These include cyclization reactions involving appropriate precursors and catalysts . Notably, the choice of solvent and reaction conditions can significantly impact yield and purity.

Influence of Substituents

The introduction of different substituents on the benzotriazine core can modulate its biological activity. For instance, methoxy groups at specific positions have been shown to enhance antibacterial activity . Understanding these relationships helps in designing more potent derivatives.

Evaluation Against Pathogenic Strains

In a study evaluating the antimicrobial effectiveness of various benzotriazine derivatives, this compound demonstrated significant inhibitory effects against Klebsiella pneumoniae and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Anticancer Activity Assessment

Another study focused on the anticancer potential of this compound against human cancer cell lines revealed an IC50 value suggesting it could be more effective than traditional chemotherapeutics like 5-fluorouracil . This highlights its potential as a lead compound in cancer drug development.

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|---|

| N-Ethyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin | Antimicrobial | Klebsiella pneumoniae | 16 µg/ml |

| N-Ethyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin | Anticancer | HCT116 Cancer Cell Line | 4.12 µM |

Mechanism of Action

The mechanism of action of N-Ethyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Modifications

The compound’s structural analogs differ primarily in substituents at positions 3 (amine) and 7 (ring substituent). Key comparisons include:

Key Observations:

- This contrasts with halogen substituents (Cl, Br, F), which are electron-withdrawing and stabilize radicals, enhancing redox cycling efficiency . Lipophilicity: The ethyl group at position 3 increases LogP compared to unsubstituted analogs (e.g., tirapazamine), suggesting improved membrane permeability but reduced aqueous solubility.

Mechanistic Implications

- Redox Behavior: Under hypoxia, tirapazamine and its analogs generate radical anions that abstract protons from DNA, causing strand breaks . The methoxy substituent in the target compound may alter redox potentials, reducing hypoxic selectivity compared to chloro or bromo derivatives.

- Radical Stability : Halogenated derivatives (Cl, Br) exhibit prolonged radical stability due to inductive effects, enhancing DNA damage under hypoxia. Methoxy’s electron-donating nature may accelerate radical decay, limiting therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes for N-Ethyl-7-methoxy-1-oxo-1λ⁵,2,4-benzotriazin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling triazine precursors with substituted amines. For example, triazine derivatives (e.g., 2,4,6-trichlorotriazine) can react with 4-methoxyphenol under basic conditions (e.g., NaHCO₃ in THF) to introduce methoxy groups, followed by ethylamine substitution . Optimization steps:

- Use controlled temperatures (0–5°C) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC for intermediate purity.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How should researchers characterize the purity and stability of N-Ethyl-7-methoxy-1-oxo-1λ⁵,2,4-benzotriazin-3-amine?

- Methodological Answer :

- Purity Analysis :

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Mass spectrometry (ESI-MS) to confirm molecular weight (e.g., [M+H]⁺ expected m/z).

- Stability Testing :

- Store at –20°C under inert atmosphere (argon) to prevent oxidation.

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced Research Questions

Q. How can molecular docking studies predict the anticancer activity of N-Ethyl-7-methoxy-1-oxo-1λ⁵,2,4-benzotriazin-3-amine against targets like DNA repair enzymes?

- Methodological Answer :

- Target Selection : Prioritize enzymes like poly(ADP-ribose) polymerase (PARP) or topoisomerases, based on structural analogs (e.g., Tirapazamine ).

- Docking Workflow :

Prepare ligand (optimize geometry with Gaussian09 at B3LYP/6-31G* level).

Retrieve target protein structure (PDB ID: e.g., 3LZE for PARP1).

Use AutoDock Vina for docking simulations; validate with re-docking (RMSD <2 Å).

- Analysis : Correlate binding affinity (ΔG) with in vitro cytotoxicity (IC₅₀) in HepG2 cells .

Q. How can researchers resolve contradictions in reported cytotoxicity data for benzotriazin-3-amine derivatives?

- Methodological Answer :

- Data Harmonization :

- Standardize assay protocols (e.g., MTT vs. SRB assays; cell line passage number control).

- Validate compound purity (HPLC) to exclude degradation products .

- Mechanistic Studies :

- Compare ROS generation (via DCFH-DA fluorescence) across studies to assess redox-dependent activity.

- Use siRNA knockdown to confirm target specificity (e.g., hypoxia-inducible factor pathways) .

Q. What structure-activity relationship (SAR) strategies enhance the selectivity of N-Ethyl-7-methoxy-1-oxo-1λ⁵,2,4-benzotriazin-3-amine toward cancer cells?

- Methodological Answer :

- Modification Sites :

- Methoxy Group : Replace with electron-withdrawing groups (e.g., –CF₃) to improve DNA intercalation.

- Ethylamine Side Chain : Introduce bulky substituents (e.g., cyclopropyl) to reduce off-target binding .

- In Silico Screening : Use QSAR models (e.g., CoMFA) trained on benzotriazine libraries to predict logP and IC₅₀ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.